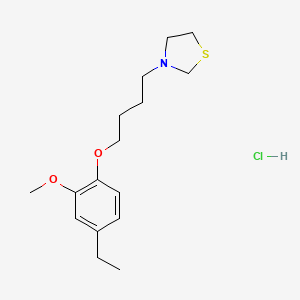
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is a synthetic organic compound with the molecular formula C16H26ClNO2S. It is known for its unique chemical structure, which includes a thiazolidine ring and a phenoxy group. This compound is utilized in various scientific research fields due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-2-methoxyphenol and 4-bromobutylamine.
Formation of Intermediate: The 4-ethyl-2-methoxyphenol reacts with 4-bromobutylamine under basic conditions to form 4-(4-ethyl-2-methoxyphenoxy)butylamine.
Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 3-(4-(4-Methyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride
- 3-(4-(4-Ethyl-2-hydroxyphenoxy)butyl)thiazolidine hydrochloride
- 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)imidazolidine hydrochloride
Uniqueness
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is unique due to its specific combination of a thiazolidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
38914-46-4 |
|---|---|
分子式 |
C16H26ClNO2S |
分子量 |
331.9 g/mol |
IUPAC 名称 |
3-[4-(4-ethyl-2-methoxyphenoxy)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H25NO2S.ClH/c1-3-14-6-7-15(16(12-14)18-2)19-10-5-4-8-17-9-11-20-13-17;/h6-7,12H,3-5,8-11,13H2,1-2H3;1H |
InChI 键 |
JDOXVHPRZCHELK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)OCCCCN2CCSC2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


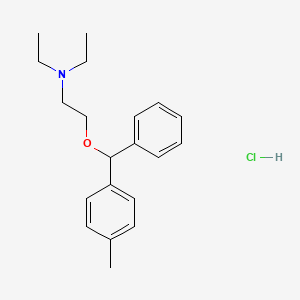
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
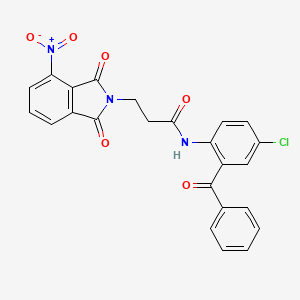


![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
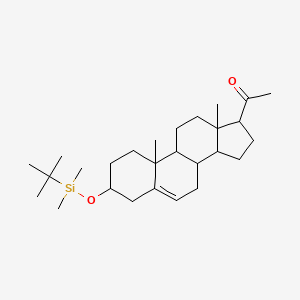
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)
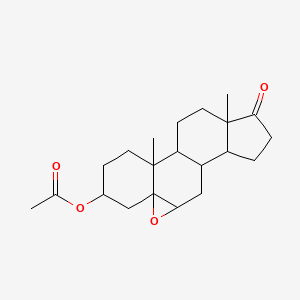

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)
